Superior Synthetic Yield of 4-Ethynylphenol vs. Ortho-Ethynylphenol via Flash Vacuum Pyrolysis
4-Ethynylphenol can be synthesized in high yields (67–87%) via flash vacuum pyrolysis (FVP) of isoxazolone precursors, whereas the ortho-isomer, 2-ethynylphenol, is obtained in only ~30% yield under identical FVP conditions [1]. This yield differential reflects a fundamental kinetic instability inherent to ortho-ethynylphenol, making its synthesis and storage more challenging. Unprotected 4-ethynylphenol has also been reported to be readily converted to derivatized products in 71% yield .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 67-87% yield |
| Comparator Or Baseline | 2-ethynylphenol (ortho-ethynylphenol): ~30% yield |
| Quantified Difference | 37-57 percentage points higher yield |
| Conditions | Flash vacuum pyrolysis (FVP) of isoxazolone precursors |
Why This Matters
Higher synthetic yield translates directly to lower procurement cost, reduced waste, and greater supply reliability for large-scale or multi-step research programs.
- [1] Wentrup, C., Wiedenstritt, M., & Winter, H.-W. (2015). Acetylenes from Aldehydes. Preparation of Ethynylphenols and Phenylacetylenes by Flash Vacuum Pyrolysis of Isoxazolones. Australian Journal of Chemistry, 68(8), 1233-1236. View Source
